LEUCOKININ IV
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Overview
Description
Leucokinin IV is a member of the leucokinin family of neuropeptides, which were first discovered in the cockroach Leucophaea maderae. These peptides play crucial roles in regulating various physiological processes in insects and other invertebrates. Leucokinins are known for their ability to modulate ion and water homeostasis, feeding behavior, and other physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leucokinin IV can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate peptide bond formation. After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS. Automation and optimization of reaction conditions are employed to increase yield and purity. High-performance liquid chromatography (HPLC) is often used for purification .
Chemical Reactions Analysis
Types of Reactions
Leucokinin IV, like other peptides, can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds in the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products Formed
The major products formed from these reactions depend on the specific residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
Leucokinin IV has been extensively studied for its role in various physiological processes in insects. Some key applications include:
Regulation of Ion and Water Homeostasis: This compound modulates the activity of Malpighian tubules, which are involved in excretion and osmoregulation.
Feeding Behavior: It influences feeding behavior by acting on specific neurons in the central nervous system.
Sleep-Metabolism Interactions: This compound is involved in the regulation of sleep and metabolic processes.
State-Dependent Memory Formation: It plays a role in memory formation under different physiological states.
Modulation of Gustatory Sensitivity and Nociception: This compound affects taste perception and pain sensitivity.
Mechanism of Action
Leucokinin IV exerts its effects by binding to specific G-protein-coupled receptors (GPCRs) on target cells. This binding activates intracellular signaling pathways, leading to changes in ion channel activity, enzyme activation, and gene expression. The primary molecular targets include receptors in the Malpighian tubules and neurons involved in feeding and other behaviors .
Comparison with Similar Compounds
Leucokinin IV is part of a larger family of leucokinins, which includes other peptides such as leucokinin I, II, III, V, VI, and VII. These peptides share similar structures and functions but differ in their amino acid sequences and specific physiological roles. For example, leucokinin VIII has been shown to significantly increase the rates of transepithelial NaCl, KCl, and water secretion in Malpighian tubules . The uniqueness of this compound lies in its specific sequence and the particular physiological processes it regulates .
Properties
CAS No. |
104958-72-7 |
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Molecular Formula |
C41H52N12O12 |
Molecular Weight |
904.939 |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C41H52N12O12/c1-21(48-36(60)26(42)14-34(57)58)35(59)52-31(18-54)40(64)49-28(11-22-7-3-2-4-8-22)38(62)51-30(13-24-16-44-20-47-24)39(63)53-32(19-55)41(65)50-29(37(61)46-17-33(43)56)12-23-15-45-27-10-6-5-9-25(23)27/h2-10,15-16,20-21,26,28-32,45,54-55H,11-14,17-19,42H2,1H3,(H2,43,56)(H,44,47)(H,46,61)(H,48,60)(H,49,64)(H,50,65)(H,51,62)(H,52,59)(H,53,63)(H,57,58)/t21-,26-,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
CEJTUUCZPGQQRP-PDJARTMPSA-N |
SMILES |
CC(C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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